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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)pyridine

Cat. No.: B7978438

Get Quote

Executive Summary
3-(2-Methoxyethoxy)pyridine (CAS: 98684-29-8) represents a strategic scaffold in modern

medicinal chemistry, primarily utilized to optimize the ADME (Absorption, Distribution,

Metabolism, and Excretion) profiles of drug candidates. Unlike simple alkyl or aryl pyridine

derivatives, the incorporation of the 2-methoxyethoxy side chain—effectively a "mini-PEG"

motif—imparts significant physicochemical advantages.

This guide details the strategic application of this intermediate, focusing on its role in enhancing

aqueous solubility without compromising membrane permeability. We provide a validated,

scalable protocol for its synthesis via Williamson etherification and a downstream workflow for

regioselective C2-functionalization, a critical step for generating complex Active Pharmaceutical

Ingredients (APIs).
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Property Specification

IUPAC Name 3-(2-Methoxyethoxy)pyridine

CAS Number 98684-29-8

Molecular Formula C₈H₁₁NO₂

Molecular Weight 153.18 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point ~258°C (Predicted)

Solubility
Miscible in DCM, MeOH, DMSO; Moderate

water solubility

pKa (Pyridine N)
~4.8 (Estimated; electron-donating ether

increases basicity vs. pyridine)

Strategic Value in Drug Design
Solubility Engineering: The ethylene glycol ether chain disrupts crystal lattice energy in solid-

state forms and acts as a hydrogen bond acceptor, significantly improving aqueous solubility

compared to a propyl or butyl chain.

Metabolic Stability: Unlike terminal methyl groups which are prone to rapid CYP450 oxidation

(demethylation), the internal ether linkage offers improved metabolic resistance while

maintaining a similar steric footprint.

Bioisosterism: It serves as a bioisostere for aliphatic chains in nicotinic acetylcholine receptor

(nAChR) ligands and gamma-secretase modulators, maintaining potency while improving

pharmacokinetic (PK) properties.

Application Note: The "Mini-PEG" Effect in Lead
Optimization
In the development of CNS-active drugs, lipophilicity (LogP) must be balanced with solubility. A

common failure mode in lead optimization is the "molecular obesity" trap—adding carbon mass

to increase potency, which crashes solubility.
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Mechanism of Action: Replacing a lipophilic 3-propylpyridine moiety with 3-(2-
methoxyethoxy)pyridine lowers the LogP by approximately 1.0–1.5 units.[1] The ether

oxygen atoms do not act as hydrogen bond donors, meaning they do not significantly penalize

blood-brain barrier (BBB) permeability, yet they interact with solvent water molecules to

enhance solvation.

Case Study Relevance: Research into nAChR agonists has demonstrated that 3-alkoxy

substituted pyridines maintain high affinity for the receptor binding pocket. The 2-

methoxyethoxy tail mimics the spatial arrangement of neurotransmitters while providing the

necessary bulk to fill hydrophobic pockets without the solubility penalty of pure hydrocarbons.

Experimental Protocols
Protocol A: Scalable Synthesis of 3-(2-
Methoxyethoxy)pyridine
Objective: Synthesize the title compound from 3-hydroxypyridine via Williamson Ether

Synthesis with >90% yield.

Reagents:

3-Hydroxypyridine (1.0 eq)[1][2]

1-Bromo-2-methoxyethane (1.2 eq)[1]

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

Dimethylformamide (DMF), anhydrous

Ethyl Acetate (EtOAc) & Brine for workup

Workflow:

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar

and nitrogen inlet, dissolve 3-hydroxypyridine (10.0 g, 105 mmol) in anhydrous DMF (100

mL).
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Deprotonation: Add K₂CO₃ (29.0 g, 210 mmol) in a single portion. The suspension will turn

yellow/orange. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the

pyridin-3-olate anion.

Alkylation: Add 1-bromo-2-methoxyethane (11.8 mL, 126 mmol) dropwise via syringe over 10

minutes.

Critical Control Point: Exothermic reaction. Monitor internal temperature; do not exceed

40°C during addition.

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (10% MeOH in

DCM) or LC-MS.[1]

Endpoint: Disappearance of 3-hydroxypyridine peak.[1]

Workup:

Cool to RT. Dilute with water (300 mL) and extract with EtOAc (3 x 100 mL).

Wash combined organics with water (2 x 100 mL) and saturated brine (1 x 100 mL) to

remove DMF.

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: If the crude oil is colored, purify via silica gel flash chromatography (Gradient: 0–

5% MeOH in DCM).

Yield: Expected 14.5–15.5 g (90–96%).

Protocol B: Regioselective C2-Functionalization
(Lithiation)
Objective: Utilize the 3-alkoxy group to direct lithiation to the C2 position, enabling the

synthesis of 2,3-disubstituted pyridines (e.g., for Rabeprazole-like scaffolds).

Mechanism: The ring nitrogen (N1) and the ether oxygen coordinate Lithium, directing the base

to the C2 proton (Kinetic Control).
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Reagents:

3-(2-Methoxyethoxy)pyridine (1.0 eq)[1]

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq)[1]

Electrophile (e.g., Iodine, DMF, or Benzaldehyde) (1.5 eq)

THF, anhydrous

Workflow:

Base Generation: Generate LiTMP in situ by adding n-BuLi (2.5 M in hexanes) to a solution

of 2,2,6,6-tetramethylpiperidine in THF at -78°C. Stir for 30 mins.

Lithiation: Add a solution of 3-(2-Methoxyethoxy)pyridine in THF dropwise to the LiTMP

solution at -78°C.

Critical Control Point: Maintain temperature below -70°C to prevent thermodynamic

equilibration to the C4 position.

Metalation Time: Stir at -78°C for 45–60 minutes. The solution typically turns deep

red/brown.

Quench: Add the Electrophile (e.g., Iodine dissolved in THF) rapidly.

Warming: Allow the reaction to warm to RT over 2 hours.

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[3]

Visualizing the Workflow
The following diagram illustrates the synthesis logic and the decision matrix for downstream

applications.
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Caption: Synthesis and functionalization workflow for 3-(2-Methoxyethoxy)pyridine.

Safety & Handling
Hazards: 3-(2-Methoxyethoxy)pyridine is an irritant (Skin/Eye).[1] 1-Bromo-2-

methoxyethane is an alkylating agent and potential carcinogen; handle in a fume hood.[1]

Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Hygroscopic;

protect from moisture to prevent hydrolysis or degradation.

Waste: Dispose of halogenated organic waste (from extraction) and aqueous basic waste

separately according to EHS regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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